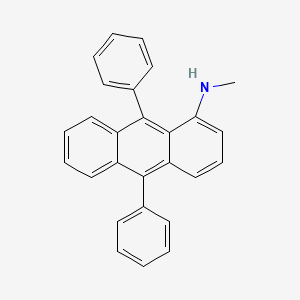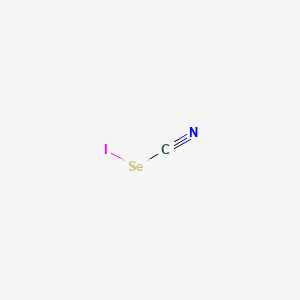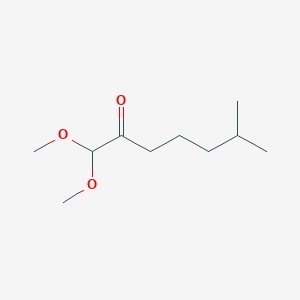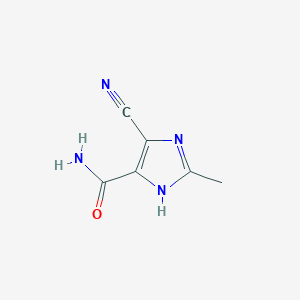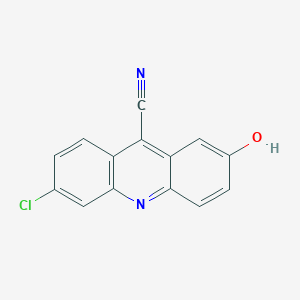
9-Acridinecarbonitrile, 6-chloro-2-hydroxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Acridinecarbonitrile,6-chloro-2-hydroxy- is a derivative of acridine, a heterocyclic compound containing nitrogen. Acridine derivatives are known for their broad range of pharmaceutical properties, including anti-inflammatory, anticancer, antimicrobial, antitubercular, antiparasitic, antimalarial, antiviral, and fungicidal activities . These compounds have been used industrially as pigments and dyes since the nineteenth century .
Méthodes De Préparation
The synthesis of 9-Acridinecarbonitrile,6-chloro-2-hydroxy- typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 6,9-dichloro-2-methoxyacridine with appropriate amines in the presence of potassium carbonate (K₂CO₃) and dimethylformamide (DMF) . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production.
Analyse Des Réactions Chimiques
9-Acridinecarbonitrile,6-chloro-2-hydroxy- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Applications De Recherche Scientifique
9-Acridinecarbonitrile,6-chloro-2-hydroxy- has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of various acridine derivatives.
Biology: Acts as a DNA intercalator, binding selectively to poly(dA-dT) sequences.
Medicine: Investigated for its potential anticancer, antimicrobial, and antiviral activities.
Mécanisme D'action
The primary mechanism of action of 9-Acridinecarbonitrile,6-chloro-2-hydroxy- involves DNA intercalation. This process allows the compound to insert itself between DNA base pairs, disrupting the normal function of DNA and related enzymes . This mechanism is particularly relevant in its anticancer activity, where it inhibits topoisomerase or telomerase enzymes .
Comparaison Avec Des Composés Similaires
9-Acridinecarbonitrile,6-chloro-2-hydroxy- can be compared with other acridine derivatives such as:
9-Amino-6-chloro-2-methoxyacridine: Known for its use as a fluorescent probe for DNA and pH gradients.
Amsacrine (m-AMSA): An acridine derivative used in clinical studies for its anticancer properties.
Triazoloacridone (C-1305): Another acridine derivative with significant anticancer activity.
These compounds share similar structural features but differ in their specific applications and biological activities, highlighting the unique properties of 9-Acridinecarbonitrile,6-chloro-2-hydroxy-.
Propriétés
Formule moléculaire |
C14H7ClN2O |
|---|---|
Poids moléculaire |
254.67 g/mol |
Nom IUPAC |
6-chloro-2-hydroxyacridine-9-carbonitrile |
InChI |
InChI=1S/C14H7ClN2O/c15-8-1-3-10-12(7-16)11-6-9(18)2-4-13(11)17-14(10)5-8/h1-6,18H |
Clé InChI |
ZGSKTDCLJGMYDL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=NC3=C(C=CC(=C3)Cl)C(=C2C=C1O)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




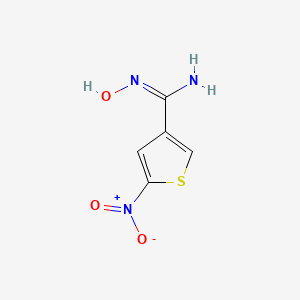

![(R,R)-1,1'-Bis[dinaphtho[1,2-D,1,2F][1,3,2]dioxaphosphepin-8-YL]ferrocene](/img/structure/B13805624.png)
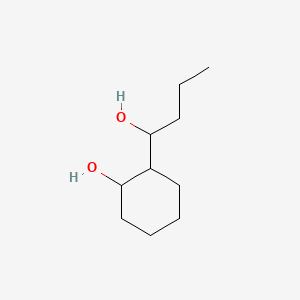
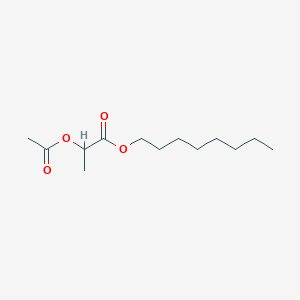
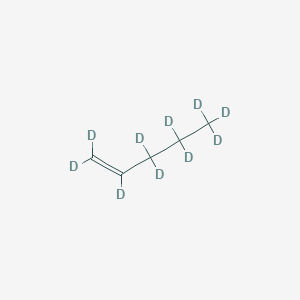
![(6aR,9R,10aR)-N-[(E,2S,3S)-1,3-dihydroxyoctadec-4-en-2-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide](/img/structure/B13805656.png)
